An In-depth Technical Guide to 3-Hydroxyphenylboronic Acid Pinacol Ester
An In-depth Technical Guide to 3-Hydroxyphenylboronic Acid Pinacol Ester
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-Hydroxyphenylboronic acid pinacol ester, a versatile building block in modern organic synthesis. The document details its chemical and physical properties, common synthetic routes, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and a representative application in Suzuki-Miyaura coupling are provided. Furthermore, this guide includes safety information and visual diagrams to illustrate key chemical processes and workflows, serving as an essential resource for professionals in chemical research and pharmaceutical development.
Introduction
3-Hydroxyphenylboronic acid pinacol ester, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is an aromatic boronic acid ester of significant interest in the fields of organic chemistry and medicinal chemistry.[1] As a bifunctional molecule, it incorporates a nucleophilic phenol group and a versatile boronic ester moiety. The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid, making it an ideal reagent for a variety of chemical transformations.[2]
Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4] This reaction is a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[4][5] The presence of the hydroxyl group offers a reactive site for further functionalization, allowing for the creation of diverse molecular scaffolds. This guide presents its core properties, synthesis, applications, and detailed procedural information.
Chemical and Physical Properties
The fundamental properties of 3-Hydroxyphenylboronic acid pinacol ester are summarized below. These data are critical for experimental design, reaction optimization, and safety considerations.
| Property | Value | Reference |
| CAS Number | 214360-76-6 | [1][6] |
| Molecular Formula | C₁₂H₁₇BO₃ | [1][6] |
| Molecular Weight | 220.07 g/mol | [6] |
| Melting Point | 94-98 °C (lit.) | |
| Appearance | White to off-white powder or crystalline solid | N/A |
| Purity | ≥97% (commonly available) | [1] |
| Synonyms | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(O)c2 | |
| InChI Key | MUKIFYQKIZOYKT-UHFFFAOYSA-N |
Synthesis of 3-Hydroxyphenylboronic Acid Pinacol Ester
There are several established routes for the synthesis of arylboronic acid pinacol esters. The most common methods involve either the direct esterification of the corresponding boronic acid with pinacol or the palladium-catalyzed Miyaura borylation of an aryl halide.
A prevalent laboratory-scale synthesis involves the reaction of 3-hydroxyphenylboronic acid with pinacol, typically in an organic solvent, with provision for the removal of water to drive the reaction to completion.[7] An alternative industrial-scale approach may start from 3-bromophenol. The hydroxyl group is first protected, followed by a lithium-halogen exchange or Grignard formation, reaction with a borate ester (like triisopropyl borate), and subsequent esterification with pinacol and deprotection.[8]
Figure 1: Synthetic pathways to the target compound.
Key Applications
Suzuki-Miyaura Cross-Coupling
The most prominent application of 3-Hydroxyphenylboronic acid pinacol ester is as a substrate in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a C-C bond between the boron-bearing carbon of the ester and the halogen-bearing carbon of an aryl, vinyl, or alkyl halide (or triflate).[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4] This makes it an indispensable tool in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]
Figure 2: Workflow of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
The phenylboronic acid pinacol ester functional group is increasingly utilized in drug discovery for applications beyond C-C bond formation. Specifically, these moieties can act as responsive linkers in drug delivery systems (DDS).[9] The boronic ester bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often overexpressed in inflammatory or tumor microenvironments.[9][10] This property allows for the design of "smart" drug carriers that release their therapeutic payload specifically at the site of disease, minimizing off-target effects. Although direct applications of 3-hydroxyphenylboronic acid pinacol ester in this context are less reported than its 4-hydroxy isomer, the underlying chemical principle is identical.
Figure 3: ROS-responsive cleavage of a boronic ester linker.
Experimental Protocols
Synthesis of 3-Hydroxyphenylboronic Acid Pinacol Ester from 3-Hydroxyphenylboronic Acid[9]
Materials:
-
3-Hydroxyphenylboronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon), add 3-hydroxyphenylboronic acid (1.0 equiv).
-
Add pinacol (1.0 equiv) and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether to the flask to form a suspension (approx. 10-15 mL per gram of boronic acid).
-
Stir the suspension vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid magnesium sulfate and any unreacted starting material. Wash the solid cake with a small amount of fresh diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified further by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the pure 3-Hydroxyphenylboronic acid pinacol ester.
Representative Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
3-Hydroxyphenylboronic acid pinacol ester (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture), degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 equiv), 3-Hydroxyphenylboronic acid pinacol ester (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (0.03 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Safety Information
3-Hydroxyphenylboronic acid pinacol ester should be handled with appropriate care in a laboratory setting. It is a combustible solid and can cause irritation. Always consult the full Safety Data Sheet (SDS) before use.[11]
| Hazard Class | GHS Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [11] |
| Eye Irritation | H319 | Causes serious eye irritation | [11] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [11] |
| Signal Word | Warning | ||
| Recommended PPE | Eye shields, protective gloves, N95 dust mask |
Conclusion
3-Hydroxyphenylboronic acid pinacol ester is a stable, versatile, and highly valuable reagent in organic synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures essential for drug discovery and materials science.[12] The presence of a hydroxyl group provides an additional handle for synthetic diversification. As research into targeted therapies and responsive materials continues, the utility of functionalized building blocks like this compound is set to expand, solidifying its importance for the scientific community.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 9. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. nbinno.com [nbinno.com]
